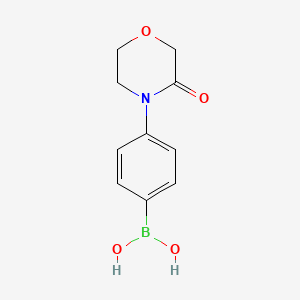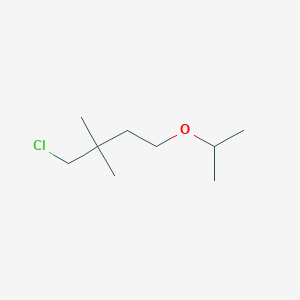
1-Chloro-4-isopropoxy-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-isopropoxy-2,2-dimethylbutane is an organic compound with a complex structure, characterized by the presence of a chlorine atom, an isopropoxy group, and a dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-isopropoxy-2,2-dimethylbutane typically involves the chlorination of 4-isopropoxy-2,2-dimethylbutane. This can be achieved through a substitution reaction where a chlorine atom replaces a hydrogen atom on the butane backbone. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-isopropoxy-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted butanes, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-isopropoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-4-isopropoxy-2,2-dimethylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and isopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
1-Chloro-2,2-dimethylbutane: Shares a similar butane backbone but lacks the isopropoxy group.
1-Chloro-2,3-dimethylbutane: Another chlorinated butane derivative with different substitution patterns.
Uniqueness: 1-Chloro-4-isopropoxy-2,2-dimethylbutane is unique due to the presence of both a chlorine atom and an isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H19ClO |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C9H19ClO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
TUMMIEGUNVQCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


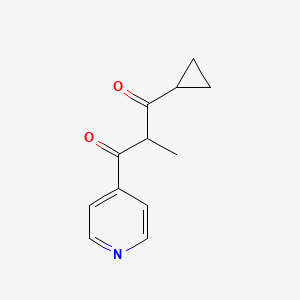
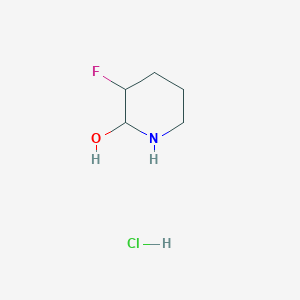
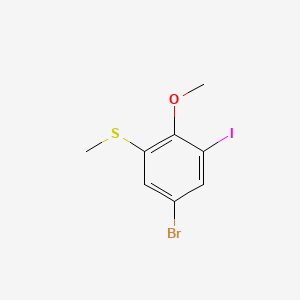

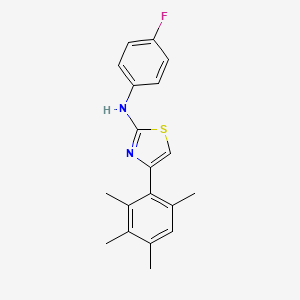

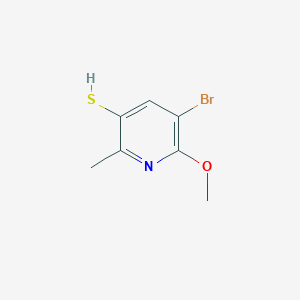
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
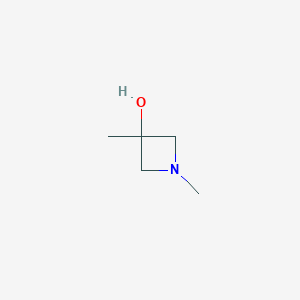
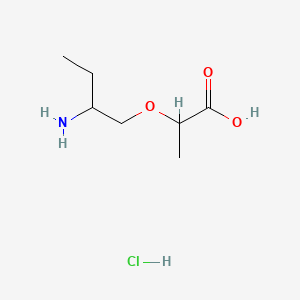
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
